Cas no 176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI))
176773-05-0 structure
Product Name:2(1H)-Pyrimidinimine,(Z)- (9CI)
CAS-nummer:176773-05-0
MF:C4H5N3
MW:95.1025998592377
CID:112459
PubChem ID:7978
Update Time:2025-04-18
2(1H)-Pyrimidinimine,(Z)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Pyrimidinimine,(Z)- (9CI)
- 2(1H)-Pyrimidinimine, (Z)- (9CI)
- UNII-OB8I17P2G4
- 2-AMINOPYRIMIDINE
- A927973
- pyrimidin-2-amine
- Pyrimidinamine
- NSC-1912
- pyrimidine-2-amine
- pyrimidyl amine
- 27043-39-6
- 2-Aminpirimidina
- MB00175
- Q27117919
- 2-Pyrimidinamine
- F3329-0410
- BDBM50354823
- Pyrimidine, 2-amino-
- amino pyrimidine
- CHEMBL88580
- DTXSID70870459
- 2-amino-pyrimidine
- pyrimidin-2-yl-amine
- 176773-04-9
- AM690
- AKOS000119323
- iminopyrimidine
- NSC1912
- AC-15596
- AS-13594
- 2(1H)-Pyrimidinimine (9CI)
- HY-41340
- PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
- 176773-05-0
- 2-Pyridiylamine
- CS-W020110
- 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
- EN300-17309
- 2-Pyrimidiylamine
- A801969
- 2(1H)-Pyrimidinimine, (E)- (9CI)
- FT-0611272
- Sulfadiazine Impurity A
- 153824-54-5
- 1,2-Dihydro-2-iminopyrimidine
- EINECS 203-648-4
- amino-pyrimidine
- MFCD00006089
- 109-12-6
- Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
- 551920-04-8
- 2-aminopirimidina
- CHEBI:38618
- Q-200239
- Pyrimidine, 1,2-dihydro-2-imine-
- A0412
- Pyrimidin-2-ylamine
- 2-amino pyrimidine
- 2-Aminopyrimidine, 97%
- Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
- NS00004461
- OB8I17P2G4
- AI3-24128
- Aminopyrimidine
- NSC 1912
- SULFADIAZINE IMPURITY A [EP IMPURITY]
- LGA
-
- Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- InChI-sleutel: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- LACHT: N1C=CC=NC=1N
Berekende eigenschappen
- Exacte massa: 95.04845
- Monoisotopische massa: 95.048347172g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 0
- Complexiteit: 48.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 51.8Ų
Experimentele eigenschappen
- PSA: 48.24
2(1H)-Pyrimidinimine,(Z)- (9CI) Gerelateerde literatuur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI)) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
NewCan Biotech Limited
Goudlid
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk